molecular formula C17H18N4O2 B11995821 N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Cat. No.: B11995821
M. Wt: 310.35 g/mol
InChI Key: SWWWGRGNXABSNC-FJIBGIISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (CAS Number: 1285536-77-7) is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNO

    IUPAC Name: N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Chemical Reactions Analysis

Reactions::

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction reactions could yield reduced forms of the compound.

    Substitution: Substitution reactions may occur at different positions on the pyrazole ring or the phenyl groups.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various halogens (e.g., bromine, chlorine) or nucleophilic reagents (e.g., amines).

Major Products:: The specific products formed during these reactions would depend on reaction conditions and substituent positions. Further experimental studies are necessary to elucidate these details.

Scientific Research Applications

    Chemistry: It could serve as a building block for designing novel organic molecules.

    Biology: Researchers might explore its interactions with biological macromolecules.

    Medicine: Investigations into its pharmacological properties could lead to drug development.

    Industry: Its unique structure may find applications in materials science or catalysis.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an open question. Researchers would need to investigate its interactions with cellular targets, signaling pathways, and potential therapeutic applications.

Comparison with Similar Compounds

While detailed comparisons are challenging due to limited information, we can highlight its uniqueness within the class of pyrazole-based hydrazides. Similar compounds include N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide and (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one .

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C17H18N4O2/c1-23-15-10-3-2-6-12(15)7-5-11-18-21-17(22)16-13-8-4-9-14(13)19-20-16/h2-3,5-7,10-11H,4,8-9H2,1H3,(H,19,20)(H,21,22)/b7-5+,18-11+

InChI Key

SWWWGRGNXABSNC-FJIBGIISSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=NNC3=C2CCC3

Canonical SMILES

COC1=CC=CC=C1C=CC=NNC(=O)C2=NNC3=C2CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.